molecular formula C8H15NS B13109613 1-(Piperidin-1-yl)propane-1-thione CAS No. 5309-95-5

1-(Piperidin-1-yl)propane-1-thione

Cat. No.: B13109613
CAS No.: 5309-95-5
M. Wt: 157.28 g/mol
InChI Key: CUURCVRZUVWICM-UHFFFAOYSA-N
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Description

1-(Piperidin-1-yl)propane-1-thione is an organic compound that features a piperidine ring attached to a propane-1-thione moiety Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many natural and synthetic compounds The thione group, characterized by a sulfur atom double-bonded to a carbon atom, adds unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Piperidin-1-yl)propane-1-thione can be synthesized through several methods. One common approach involves the reaction of piperidine with a suitable thioester or thioketone under controlled conditions. For instance, the reaction between piperidine and 1-chloropropane-1-thione in the presence of a base such as sodium hydride can yield this compound. The reaction typically requires an inert atmosphere and moderate temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as transition metal complexes can be employed to enhance the reaction rate and selectivity. The use of solvent-free or green chemistry approaches is also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-1-yl)propane-1-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Piperidin-1-yl)propane-1-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-yl)propane-1-thione depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Piperidin-1-yl)propane-1-thione is unique due to the combination of the piperidine ring and the thione group, which imparts distinct chemical and biological properties.

Properties

CAS No.

5309-95-5

Molecular Formula

C8H15NS

Molecular Weight

157.28 g/mol

IUPAC Name

1-piperidin-1-ylpropane-1-thione

InChI

InChI=1S/C8H15NS/c1-2-8(10)9-6-4-3-5-7-9/h2-7H2,1H3

InChI Key

CUURCVRZUVWICM-UHFFFAOYSA-N

Canonical SMILES

CCC(=S)N1CCCCC1

Origin of Product

United States

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